molecular formula C19H23N3O2S B6136004 N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide

N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide

Cat. No. B6136004
M. Wt: 357.5 g/mol
InChI Key: WUTYPNVJVZSLCY-UHFFFAOYSA-N
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Description

N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide is a chemical compound that belongs to the class of pyrrolidinyl-thiophene carboxamide derivatives. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.

Mechanism of Action

The mechanism of action of N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide involves the inhibition of N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to an increase in endocannabinoid levels, which then activate cannabinoid receptors CB1 and CB2, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various preclinical models. It has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide is its selectivity for N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide, which reduces the potential for off-target effects. However, its lipophilic nature and poor solubility in water can pose challenges in experimental design and dosing. Its potential toxicity and lack of selectivity for CB receptors can also be limitations in certain experimental settings.

Future Directions

There are several future directions for research on N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, schizophrenia, and addiction. Another area of research is the development of more potent and selective N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide inhibitors with improved pharmacokinetic properties. Additionally, the role of endocannabinoid signaling in various physiological processes, such as pain and inflammation, continues to be an active area of investigation.

Synthesis Methods

The synthesis of N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-pyridinecarboxylic acid with N-propylpyrrolidine in the presence of a coupling agent such as EDCI/HOBt. The resulting product is then reacted with 2-bromoacetyl chloride to obtain the intermediate compound 1-(2-pyridinylacetyl)-2-pyrrolidinyl)propan-1-one. Finally, the target compound is obtained by the reaction of the intermediate with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate.

Scientific Research Applications

N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. Its inhibitory effect on N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide leads to an increase in endocannabinoid levels, which has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.

properties

IUPAC Name

N-propyl-5-[1-(2-pyridin-2-ylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-2-10-21-19(24)17-9-8-16(25-17)15-7-5-12-22(15)18(23)13-14-6-3-4-11-20-14/h3-4,6,8-9,11,15H,2,5,7,10,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTYPNVJVZSLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(S1)C2CCCN2C(=O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide

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